molecular formula C9H10O2 B3054134 4-Hydroxy-2,3-dimethylbenzaldehyde CAS No. 58380-40-8

4-Hydroxy-2,3-dimethylbenzaldehyde

Cat. No.: B3054134
CAS No.: 58380-40-8
M. Wt: 150.17 g/mol
InChI Key: GEVILTWPAPSGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,3-dimethylbenzaldehyde (CAS: 58380-40-8) is a substituted benzaldehyde derivative with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It features a hydroxyl group at the para position and methyl groups at the ortho (2-) and meta (3-) positions on the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate and fine chemical, with applications in synthesizing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dimethylbenzaldehyde typically involves the hydroxylation and methylation of benzaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde undergoes hydroxylation followed by methylation under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or nickel can facilitate the hydroxylation and methylation reactions, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2,3-dimethylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Hydroxy-2,3-dimethylbenzaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Activities
This compound 58380-40-8 C₉H₁₀O₂ 2-CH₃, 3-CH₃, 4-OH 150.17 Pharmaceutical intermediate
4-Hydroxy-3,5-dimethylbenzaldehyde N/A C₉H₁₀O₂ 3-CH₃, 5-CH₃, 4-OH 150.17 Precursor for indanocine analogs
Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) N/A C₉H₁₀O₄ 3-OCH₃, 5-OCH₃, 4-OH 182.17 Cost-effective synthetic precursor
3,4-Dimethoxybenzaldehyde (Veratraldehyde) 120-14-9 C₉H₁₀O₃ 3-OCH₃, 4-OCH₃ 166.17 Flavoring agent (FEMA 3109)
4-Methoxy-2,3-dimethylbenzaldehyde 93465-26-0 C₁₀H₁₂O₂ 2-CH₃, 3-CH₃, 4-OCH₃ 164.20 Undisclosed (structural analog)
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ 4-OH 122.12 Pharmacological research, reference standard

Key Observations

Methoxy groups in syringaldehyde and veratraldehyde improve solubility in organic solvents but reduce electrophilicity compared to hydroxylated analogs .

Veratraldehyde is widely used in fragrances and flavors, as evidenced by its FEMA GRAS status (No. 3109) . 4-Hydroxybenzaldehyde, a simpler analog, is extensively studied in ethnopharmacology and serves as a reference standard in analytical chemistry .

Biological Activity

4-Hydroxy-2,3-dimethylbenzaldehyde is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern on the benzene ring, which includes a hydroxyl group and two methyl groups. This specific arrangement contributes to its distinct chemical behavior and biological activity.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study assessed its antibacterial effects against various pathogens using the disc diffusion method. The results indicated that the compound effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. The compound demonstrated significant free-radical scavenging ability, indicating its potential as a natural antioxidant agent.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging45
FRAP50

These findings suggest that the compound may protect cells from oxidative stress, which is implicated in various diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Oxidative Stress Pathways : The compound may modulate oxidative stress responses by enhancing cellular antioxidant defenses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for microbial survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, a recent investigation synthesized Schiff bases from this aldehyde and assessed their antimicrobial properties. The results indicated that some derivatives exhibited enhanced antibacterial activity compared to the parent compound .

In another study, compounds derived from this compound were tested for their potential as anti-inflammatory agents. The findings revealed that these derivatives could significantly reduce inflammatory markers in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundKey FeaturesBiological Activity
4-HydroxybenzaldehydeLacks methyl groupsModerate antimicrobial activity
2-Hydroxy-3-methylbenzaldehydeSingle methyl group at different positionLimited antioxidant activity
3,4-DimethylbenzaldehydeContains two methyl groupsWeaker antimicrobial properties

This comparison highlights the enhanced biological activities conferred by the specific substitution pattern in this compound .

Q & A

Q. What are the molecular characteristics and spectroscopic techniques for characterizing 4-Hydroxy-2,3-dimethylbenzaldehyde?

Basic Research Question
Answer:
this compound has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol (CAS: 58380-40-8) . Key spectroscopic methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH₃) groups. Integration ratios and coupling constants help confirm substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to determine molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Infrared Spectroscopy (IR): Peaks at ~3200 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1260 cm⁻¹ (C-O stretch) .

Q. What synthetic routes are commonly employed for this compound?

Basic Research Question
Answer:
A general synthesis approach involves acid-catalyzed condensation or Friedel-Crafts alkylation :

Reaction Setup: Reflux a mixture of substituted phenol derivatives with methylating agents (e.g., methyl iodide) in anhydrous ethanol or DMF.

Aldehyde Introduction: Use acetic acid as a catalyst to introduce the aldehyde group via formylation or oxidation of benzyl alcohol intermediates.

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers optimize reaction conditions to improve yield and purity?

Advanced Research Question
Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions or enzymatic catalysts for regioselective methylation .
  • Temperature Control: Lower temperatures (0–25°C) reduce aldol condensation byproducts.
  • In-line Monitoring: Use HPLC or TLC to track reaction progress and adjust stoichiometry in real time .

Q. How should researchers address instability of this compound during storage?

Advanced Research Question
Answer:
Instability arises from oxidation of the aldehyde group or demethylation. Mitigation strategies:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to slow degradation .
  • Stabilizers: Add antioxidants (e.g., BHT) at 0.1–0.5% w/w.
  • Periodic Analysis: Monitor purity via HPLC every 3–6 months. Degradation products (e.g., quinones) can be identified using LC-MS .

Q. What analytical methods validate the identity and purity of this compound?

Advanced Research Question
Answer:

  • HPLC-DAD: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 280 nm. Compare retention times with certified reference standards (>98% purity) .
  • Melting Point Determination: Compare observed mp (literature value needed) with published data to confirm crystallinity.
  • Elemental Analysis: Validate C, H, O content within ±0.3% of theoretical values .

Q. How can contradictory spectral or chromatographic data be resolved?

Advanced Research Question
Answer:
Contradictions often stem from impurities or isomeric byproducts :

  • Orthogonal Techniques: Cross-validate NMR data with IR and MS. For example, distinguish 2,3-dimethyl vs. 3,4-dimethyl isomers using NOESY NMR .
  • Impurity Profiling: Use preparative TLC to isolate minor components and characterize them via HRMS/MS.
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What are the key considerations for designing biological activity studies with this compound?

Advanced Research Question
Answer:

  • Solubility: Test in DMSO (≤1% v/v) or PBS with surfactants (e.g., Tween-80) to avoid aggregation.
  • Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to assess IC₅₀ values in enzyme inhibition assays.
  • Metabolic Stability: Perform liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Properties

IUPAC Name

4-hydroxy-2,3-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVILTWPAPSGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563116
Record name 4-Hydroxy-2,3-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58380-40-8
Record name 4-Hydroxy-2,3-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,3-dimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methoxy-2,3-dimethyl-benzaldehyde (2.0 g, 12.18 mmol) was dissolved in DCM (48 mL), and the solution was cooled to −78° C. 1M BBr3(24 mL, 24.13 mmol) was added slowly thereto, and the mixture was stirred at room temperature for 12 hours. After the termination of the reaction, the residue was diluted with water and extracted with DCM. The organic layer was dried with MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/5) to obtain the title compound (187 mg, 10%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxy-2,3-dimethylbenzaldehyde
4-Hydroxy-2,3-dimethylbenzaldehyde
4-Hydroxy-2,3-dimethylbenzaldehyde
4-Hydroxy-2,3-dimethylbenzaldehyde
4-Hydroxy-2,3-dimethylbenzaldehyde
4-Hydroxy-2,3-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.